molecular formula C19H12F3N3O4S B2457170 (5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421453-05-5

(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2457170
CAS No.: 1421453-05-5
M. Wt: 435.38
InChI Key: GWJMFLPBNCFLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H12F3N3O4S and its molecular weight is 435.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic organic molecule that combines multiple heterocyclic structures. Its unique architecture suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into key functional groups:

  • Furan Ring : Contributes to the compound's reactivity and potential interactions.
  • Isoxazole Ring : Known for its biological activity, particularly in anti-inflammatory and antimicrobial properties.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

The molecular formula is C17H14F3N5O3C_{17}H_{14}F_{3}N_{5}O_{3}, with a molecular weight of 393.32 g/mol.

Synthesis

The synthesis typically involves:

  • Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction.
  • Attachment of the Furan Ring : Via coupling reactions such as Suzuki or Heck coupling.
  • Introduction of the Trifluoromethyl Group : Using agents like trifluoromethyl iodide.
  • Final Amidation : Involves reacting benzoyl chloride with the appropriate amine.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and furan rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of isoxazole showed effective inhibition against various bacterial strains, suggesting that our compound may possess similar qualities due to its structural components .

Anticancer Potential

Studies have shown that compounds with trifluoromethyl substitutions can enhance anticancer activity by modulating enzyme interactions involved in cancer cell proliferation. The presence of the isoxazole ring may further contribute to this effect by inhibiting specific pathways associated with tumor growth .

Neuroprotective Effects

Preliminary research indicates neuroprotective properties linked to compounds with similar structures, particularly those targeting monoamine oxidase (MAO) enzymes. The trifluoromethyl group may enhance binding affinity, potentially leading to improved outcomes in neurodegenerative conditions .

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Interaction with key enzymes such as MAO and cholinesterase, modulating their activity.
  • Receptor Binding : The furan and isoxazole rings may facilitate hydrogen bonding and π-π interactions with protein targets, enhancing binding affinity.

Case Studies

StudyFindings
Ulrich et al., 1984Investigated substituted isoxazoles for antitrypanosomal activity; related structures showed varied efficacy against Trypanosoma brucei infections .
PMC Article, 2022Highlighted the potential of benzothiazole derivatives in neurodegenerative diseases; compounds exhibited significant MAO inhibition .
Research on Isoxazole DerivativesCompounds demonstrated antimicrobial activity against various pathogens; suggested broader applicability for similar structures .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4S/c20-19(21,22)11-3-1-5-15-16(11)23-18(30-15)28-10-8-25(9-10)17(26)12-7-14(29-24-12)13-4-2-6-27-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJMFLPBNCFLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CO3)OC4=NC5=C(C=CC=C5S4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.